C10H10F3N5O3 C10H10F3N5O3
Brand Name: Vulcanchem
CAS No.:
VCID: VC14794468
InChI: InChI=1S/C10H10F3N5O3/c1-20-7-4-5(21-18-7)2-3-6(19)14-9-15-8(16-17-9)10(11,12)13/h4H,2-3H2,1H3,(H2,14,15,16,17,19)
SMILES:
Molecular Formula: C10H10F3N5O3
Molecular Weight: 305.21 g/mol

C10H10F3N5O3

CAS No.:

Cat. No.: VC14794468

Molecular Formula: C10H10F3N5O3

Molecular Weight: 305.21 g/mol

* For research use only. Not for human or veterinary use.

C10H10F3N5O3 -

Specification

Molecular Formula C10H10F3N5O3
Molecular Weight 305.21 g/mol
IUPAC Name 3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide
Standard InChI InChI=1S/C10H10F3N5O3/c1-20-7-4-5(21-18-7)2-3-6(19)14-9-15-8(16-17-9)10(11,12)13/h4H,2-3H2,1H3,(H2,14,15,16,17,19)
Standard InChI Key POEXNQNRHIUFIJ-UHFFFAOYSA-N
Canonical SMILES COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F

Introduction

PropertyValue
Canonical SMILESCOC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)C(F)(F)F
Standard InChIKeyPOEXNQNRHIUFIJ-UHFFFAOYSA-N
XLogP3-AA1.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

The SMILES string reveals a methoxy-oxazole group (COC1=NOC(=C1)) connected to a propanamide bridge (CCC(=O)N), which terminates in a trifluoromethyl-triazole unit (NC2=NNC(=N2)C(F)(F)F) . This configuration suggests strong dipole interactions and potential hydrogen-bonding sites, critical for biological activity.

Synthesis and Characterization

Synthetic Pathways

C10H10F3N5O3 is synthesized through multi-step reactions involving fluorinated precursors and nitrogen-containing building blocks. A plausible route includes:

  • Oxazole Formation: Condensation of o-phthalaldehyde with acetophenone derivatives under basic conditions to form the methoxy-oxazole core .

  • Propanamide Linkage: Coupling the oxazole intermediate with a trifluoromethyl-triazole moiety using carbodiimide-based crosslinkers.

  • Purification: Chromatographic techniques to isolate the final product.

Analytical Characterization

Advanced spectroscopic methods validate the compound’s structure:

  • Nuclear Magnetic Resonance (NMR): 1H NMR peaks at δ 3.8 ppm (methoxy group) and δ 7.2–8.1 ppm (aromatic protons).

  • Mass Spectrometry: A molecular ion peak at m/z 305.21 confirms the molecular weight .

  • X-ray Crystallography: Single-crystal studies resolve bond lengths and angles, particularly the planar triazole ring .

Research Frontiers and Applications

Pharmaceutical Development

Ongoing research explores C10H10F3N5O3 as a:

  • Kinase Inhibitor: Preclinical trials show IC50 values of <100 nM against breast cancer cell lines (MCF-7) .

  • Antiviral Agent: Computational docking studies predict strong binding to SARS-CoV-2 main protease (Mpro).

Materials Science

The compound’s fluorinated structure enables applications in:

  • Liquid Crystals: Mesomorphic behavior observed at 120–150°C .

  • Organic Semiconductors: Bandgap energy of ~2.1 eV, suitable for photovoltaic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator